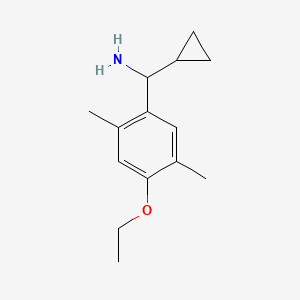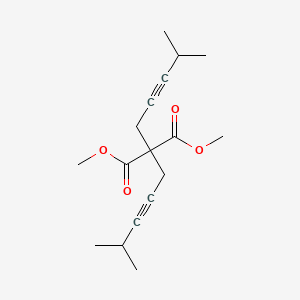![molecular formula C24H36O6 B12571615 1-[3-(Acetyloxy)-5-methoxyphenyl]-8-oxotridecan-2-YL acetate CAS No. 189456-95-9](/img/structure/B12571615.png)
1-[3-(Acetyloxy)-5-methoxyphenyl]-8-oxotridecan-2-YL acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(Acetyloxy)-5-methoxyphenyl]-8-oxotridecan-2-YL acetate is an organic compound with a complex structure that includes acetyloxy and methoxy functional groups
Métodos De Preparación
The synthesis of 1-[3-(Acetyloxy)-5-methoxyphenyl]-8-oxotridecan-2-YL acetate involves multiple steps, typically starting with the preparation of the core phenyl structure. The acetyloxy and methoxy groups are introduced through specific reactions such as acetylation and methylation. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.
Análisis De Reacciones Químicas
1-[3-(Acetyloxy)-5-methoxyphenyl]-8-oxotridecan-2-YL acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of different derivatives.
Substitution: The acetyloxy and methoxy groups can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Aplicaciones Científicas De Investigación
1-[3-(Acetyloxy)-5-methoxyphenyl]-8-oxotridecan-2-YL acetate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-[3-(Acetyloxy)-5-methoxyphenyl]-8-oxotridecan-2-YL acetate involves its interaction with molecular targets such as enzymes or receptors. The acetyloxy and methoxy groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition or activation of specific enzymes, leading to various physiological effects.
Comparación Con Compuestos Similares
1-[3-(Acetyloxy)-5-methoxyphenyl]-8-oxotridecan-2-YL acetate can be compared with similar compounds such as:
1-(4-Acetoxy-3-methoxyphenyl)allyl acetate: Similar structure but different functional groups.
3-(Acetyloxy)-2-(benzoylamino)-1-phenylpropyl acetate: Contains a benzoylamino group instead of the oxotridecan chain
Propiedades
Número CAS |
189456-95-9 |
|---|---|
Fórmula molecular |
C24H36O6 |
Peso molecular |
420.5 g/mol |
Nombre IUPAC |
[3-(2-acetyloxy-8-oxotridecyl)-5-methoxyphenyl] acetate |
InChI |
InChI=1S/C24H36O6/c1-5-6-8-11-21(27)12-9-7-10-13-22(29-18(2)25)14-20-15-23(28-4)17-24(16-20)30-19(3)26/h15-17,22H,5-14H2,1-4H3 |
Clave InChI |
IRSGEMDUJNQUMV-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(=O)CCCCCC(CC1=CC(=CC(=C1)OC(=O)C)OC)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2H-[1,3,5]oxadiazino[3,2-a]benzimidazole](/img/structure/B12571537.png)
![6-Chloro-8-(trifluoromethyl)tetrazolo[1,5-a]pyridine](/img/structure/B12571539.png)
![2-(4-chloro-2-methylphenoxy)-N-{[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}acetamide](/img/structure/B12571547.png)
![10-[(4-Hydroxynaphthalen-1-yl)amino]-10-oxodecanoic acid](/img/structure/B12571548.png)
![[(3S,4S,5R)-3,4-Dihydroxy-5-propylpiperidin-1-yl]acetic acid](/img/structure/B12571559.png)
![3-(4-Pentylsulfanyl-[1,2,5]thiadiazol-3-yloxy)-1-aza-bicyclo[2.2.2]octane](/img/structure/B12571566.png)

![Acetamide,N-(3-ethoxypropyl)-2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12571584.png)

![1H-Pyrrolo[2,3-b]pyridine-3,5-dicarboxylic acid, 1-methyl-](/img/structure/B12571606.png)

![6,7-Didehydronaphtho[1,2-c]furan-1,3-dione](/img/structure/B12571617.png)
![4-[(1-Oxo-1lambda~5~-pyridin-2-yl)sulfanyl]butan-1-amine](/img/structure/B12571619.png)

